Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

Catalog No.
S704785
CAS No.
67845-93-6
M.F
C31H54O3
M. Wt
474.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

CAS Number

67845-93-6

Product Name

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

IUPAC Name

hexadecyl 3,5-ditert-butyl-4-hydroxybenzoate

Molecular Formula

C31H54O3

Molecular Weight

474.8 g/mol

InChI

InChI=1S/C31H54O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30(2,3)4)28(32)27(24-25)31(5,6)7/h23-24,32H,8-22H2,1-7H3

InChI Key

NZYMWGXNIUZYRC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Synonyms

3,5-Di-tert-butyl-4-hydroxybenzoic acid hexadecyl ester; Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate; EINECS 267-342-2; Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Light Stabilization

    Scientific Field: Material Science

    Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is used as a light stabilizer. It is particularly effective in preventing degradation of materials exposed to light.

    Methods of Application: The compound is synthesized using 3,5-di-tert-butyl-4-hydroxybenzoic acid, n-hexadecyl alcohol, and phosphorus oxychloride.

    Results/Outcomes: The method for synthesizing hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is simple, with a short reaction time, and can achieve a product yield of more than 94%.

Pharmaceutical Intermediate

Food Packaging Material

Fungus Growth Inhibition

Plastic Stabilization

Synthesis of Other Compounds

    Scientific Field: Organic Chemistry

    Application Summary: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate can be used in the synthesis of other compounds.

    Methods of Application: The specific methods of application in synthesis would depend on the particular compound being synthesized.

    Results/Outcomes: The outcomes would also depend on the specific synthesis application.

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound classified as an ester. Its chemical formula is C₃₁H₅₄O₃, and it has a molecular weight of approximately 474.77 g/mol. This compound is characterized by the presence of a hexadecyl group (a long-chain alkyl group) attached to a 3,5-di-tert-butyl-4-hydroxybenzoate moiety, which contributes to its properties as an antioxidant and stabilizer in various applications . The compound is also known by its CAS number 67845-93-6 and has an EC number of 267-342-2 .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and acid or base, the ester bond can be cleaved to yield hexadecyl alcohol and 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Transesterification: This reaction can occur when hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate reacts with another alcohol, resulting in the exchange of the alkoxy group.
  • Oxidation: Under certain conditions, the tert-butyl groups may oxidize, leading to the formation of various oxidation products .

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate exhibits notable biological activity primarily as an antioxidant. Its structure allows it to scavenge free radicals effectively, which can help in preventing oxidative stress in biological systems. This property makes it valuable in formulations aimed at protecting skin and other tissues from oxidative damage. Additionally, studies indicate that it may have anti-inflammatory effects due to its ability to modulate inflammatory pathways .

The synthesis of hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hexadecyl alcohol. This can be achieved through:

  • Direct Esterification: Combining the acid and alcohol in the presence of a catalyst (such as sulfuric acid) under reflux conditions.
  • Using Acid Chlorides: Converting the acid to its corresponding acid chloride and then reacting it with hexadecyl alcohol.

These methods are favored for their efficiency in producing high yields of the desired ester .

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is utilized in several fields:

  • Cosmetics: As an antioxidant and stabilizer in creams and lotions to enhance shelf life and protect skin.
  • Plastics: Used as a stabilizer in polyolefins and other polymers to prevent degradation due to heat and light exposure.
  • Food Industry: Occasionally employed as a food additive for its antioxidant properties .

Research on interaction studies involving hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate focuses on its compatibility with other compounds in formulations. It has been shown to interact favorably with various oils and fats without compromising their stability. Additionally, studies indicate that it does not exhibit significant toxicity when used within recommended concentrations, making it suitable for cosmetic applications .

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate shares similarities with several other compounds that possess antioxidant properties. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Butylated Hydroxy ToluenePhenolic AntioxidantWidely used in food preservation; lower molecular weight.
Octadecyl 3,5-di-tert-butyl-4-hydroxybenzoateSimilar EsterLonger alkyl chain than hexadecyl variant; different solubility characteristics.
Propyl GallateGallate EsterNatural antioxidant; used primarily in food products.

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is unique due to its long-chain alkyl group which enhances its solubility in lipophilic environments compared to other antioxidants like Butylated Hydroxy Toluene or Propyl Gallate . This property makes it particularly effective in applications requiring stability against oxidative degradation over extended periods.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals

XLogP3

12.5

Appearance

White to pale yellow powder

UNII

S43L542RUG

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 96 of 192 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 96 of 192 companies with hazard statement code(s):;
H411 (59.38%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (39.58%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

67845-93-6

Wikipedia

Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Plastics -> Light stabilisers

General Manufacturing Information

Plastic material and resin manufacturing
Plastics product manufacturing
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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